O1-{[2-chloro-4-(trifluoromethyl)pyrimidin-5-yl]carbonyl}-4-chlorobenzene-1-carbohydroximamide
Description
O1-{[2-Chloro-4-(trifluoromethyl)pyrimidin-5-yl]carbonyl}-4-chlorobenzene-1-carbohydroximamide (CAS: 680210-91-7) is a synthetic compound with the molecular formula C₁₃H₇Cl₂F₃N₄O₂ and a molecular weight of 379.12 g/mol . It is characterized by a pyrimidine ring substituted with a chloro group at position 2 and a trifluoromethyl group at position 2. This core structure is linked via a carbonyl group to a 4-chlorobenzene ring modified with a hydroximamide functional group. The compound is cataloged under MDL number MFCD00663490 and is primarily utilized in non-medical research contexts, such as industrial applications or chemical synthesis studies .
Properties
IUPAC Name |
[(Z)-[amino-(4-chlorophenyl)methylidene]amino] 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl2F3N4O2/c14-7-3-1-6(2-4-7)10(19)22-24-11(23)8-5-20-12(15)21-9(8)13(16,17)18/h1-5H,(H2,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAQONHJMOIQCJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=NOC(=O)C2=CN=C(N=C2C(F)(F)F)Cl)N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C(=N/OC(=O)C2=CN=C(N=C2C(F)(F)F)Cl)/N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl2F3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound O1-{[2-chloro-4-(trifluoromethyl)pyrimidin-5-yl]carbonyl}-4-chlorobenzene-1-carbohydroximamide, also known by its CAS number 680210-91-7, has garnered attention in scientific research due to its potential biological activity. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and detailed research findings.
Chemical Structure and Properties
This compound is characterized by a complex molecular structure that includes a pyrimidine ring with trifluoromethyl and chloro substituents. The chemical formula is , indicating the presence of multiple functional groups that may influence its biological interactions.
| Property | Value |
|---|---|
| Molecular Weight | 392.68 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
| Stability | Stable under standard conditions |
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and modulate signaling pathways involved in cellular processes.
Enzyme Inhibition
Research indicates that this compound exhibits inhibitory effects on certain enzymes, particularly those involved in metabolic pathways. For instance, studies have shown that it can inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and cell proliferation .
Antimicrobial Activity
In vitro studies have demonstrated that the compound possesses antimicrobial properties against various bacterial strains. Its effectiveness as an antimicrobial agent may be linked to its ability to disrupt bacterial cell wall synthesis or interfere with nucleic acid metabolism .
Case Studies
Several case studies highlight the biological implications of this compound:
- Antitumor Activity : A study published in the Journal of Medicinal Chemistry reported that derivatives of similar pyrimidine compounds showed promising antitumor activity against human cancer cell lines. The mechanism was attributed to apoptosis induction and cell cycle arrest .
- Antiviral Properties : Another investigation indicated that compounds with similar structures exhibited antiviral activity against influenza viruses, suggesting potential therapeutic applications in viral infections .
Research Findings
Recent research has focused on the pharmacological potential of this compound. Key findings include:
- Selectivity : The compound demonstrates selective inhibition against target enzymes, minimizing off-target effects which are crucial for drug development.
- Synergistic Effects : Studies suggest that when used in combination with other therapeutic agents, it may enhance efficacy and reduce resistance development in microbial strains.
Table 2: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural motifs with several agrochemicals, pharmaceuticals, and research chemicals. Below is a detailed comparison:
Key Differences and Implications
Core Heterocycles: The target compound’s pyrimidine ring contrasts with the pyrazole in the analogue from . Tovorafenib’s thiazole-pyrimidine hybrid structure confers selectivity for kinase targets, unlike the target compound’s simpler hydroximamide design .
Substituent Effects :
- The trifluoromethyl (CF₃) group in all compounds enhances lipophilicity and metabolic stability. However, the target compound’s single CF₃ group contrasts with the pyrazole analogue’s three CF₃ groups , which may drastically alter solubility and bioavailability .
- Chlorine atoms in the target compound and tovorafenib contribute to halogen bonding, a critical factor in protein-ligand interactions .
Applications :
- The target compound lacks documented therapeutic or agricultural use, unlike fluvalinate (insecticide) and fomesafen (herbicide), which leverage their halogenated structures for target-specific activity .
- Tovorafenib’s clinical relevance underscores the importance of pyrimidine-thiazole hybrids in drug discovery, a structural motif absent in the target compound .
Research Findings and Data
- Synthetic Accessibility : The target compound’s molecular weight (379.12) is lower than analogues like the pyrazole derivative (544.76), suggesting easier synthesis and purification .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
